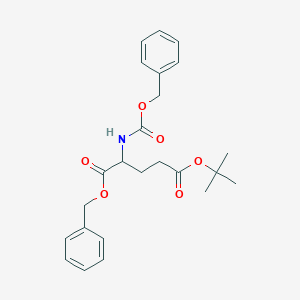![molecular formula C18H12N2O4S3 B15156321 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)
4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its conjugated system, which includes multiple heterocyclic rings, making it an interesting subject for research in materials science, organic electronics, and other areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, where a thieno[3,4-b][1,4]dioxin derivative is coupled with a benzo[c][1,2,5]thiadiazole derivative in the presence of a palladium catalyst. The reaction conditions include the use of a suitable solvent, such as toluene or dimethylformamide (DMF), and heating under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated synthesis platforms can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced derivatives with altered electronic properties.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or material properties.
Applications De Recherche Scientifique
Chemistry and Materials Science: This compound is extensively studied for its potential use in organic electronics, particularly in the development of organic photovoltaic cells (OPVs) and organic field-effect transistors (OFETs)
Biology and Medicine: Research has explored the biological activity of this compound, investigating its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets and disrupt cellular processes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and electrochromic devices. Its unique properties enable the creation of innovative products with enhanced performance and durability.
Mécanisme D'action
The mechanism by which 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole exerts its effects involves its interaction with molecular targets and pathways. The compound's conjugated system allows it to participate in electron transfer processes, which are crucial for its activity in electronic devices and biological systems. The specific molecular targets and pathways can vary depending on the application, but generally involve interactions with enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
Isoindigo/thiophene derivatives: These compounds share similar structural features and are also used in organic electronics.
Polythiophenes: Another class of conjugated polymers with applications in OPVs and OFETs.
Benzothiadiazoles: Compounds with similar heterocyclic structures used in various chemical and biological applications.
Uniqueness: 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole stands out due to its specific arrangement of heterocyclic rings and its ability to form stable, conjugated systems. This unique structure contributes to its distinct electronic and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H12N2O4S3 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4,7-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H12N2O4S3/c1-2-10(18-16-12(8-26-18)22-4-6-24-16)14-13(19-27-20-14)9(1)17-15-11(7-25-17)21-3-5-23-15/h1-2,7-8H,3-6H2 |
Clé InChI |
DIQWCMFGJFKAJA-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(SC=C2O1)C3=CC=C(C4=NSN=C34)C5=C6C(=CS5)OCCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B15156242.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B15156243.png)
![N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide](/img/structure/B15156247.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B15156252.png)
![N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)
![(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)


![9-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15156299.png)
![3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15156305.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
![6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B15156318.png)


